1-(8-{3-[4-(methylsulfanyl)phenyl]propanoyl}-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione
Description
The compound 1-(8-{3-[4-(methylsulfanyl)phenyl]propanoyl}-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione is a structurally complex molecule featuring a nortropane (8-azabicyclo[3.2.1]octane) core. This bicyclic scaffold is commonly utilized in medicinal chemistry due to its conformational rigidity, which enhances target binding specificity. Key substituents include:
- A pyrrolidine-2,5-dione (succinimide) ring, which may influence solubility and hydrogen-bonding interactions.
While direct experimental data on this compound are scarce in the provided evidence, its structural analogs (e.g., ) suggest applications in drug discovery, particularly as intermediates for bioactive molecules like oxazolidinones or kinase inhibitors .
Properties
IUPAC Name |
1-[8-[3-(4-methylsulfanylphenyl)propanoyl]-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-27-18-7-2-14(3-8-18)4-9-19(24)22-15-5-6-16(22)13-17(12-15)23-20(25)10-11-21(23)26/h2-3,7-8,15-17H,4-6,9-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COFMPFKJPCWXAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CCC(=O)N2C3CCC2CC(C3)N4C(=O)CCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(8-{3-[4-(methylsulfanyl)phenyl]propanoyl}-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione involves several steps. One common method is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which can be achieved through various synthetic routes. These routes often start with an acyclic starting material that contains the necessary stereochemical information to form the bicyclic scaffold . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
1-(8-{3-[4-(methylsulfanyl)phenyl]propanoyl}-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic effects, particularly in the treatment of neurological disorders. The compound’s unique structure allows it to interact with specific molecular targets, making it a valuable tool in drug discovery and development .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes. The 8-azabicyclo[3.2.1]octane scaffold plays a crucial role in this interaction, allowing the compound to bind to its target with high affinity. This binding can modulate the activity of the target, leading to various biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog: (1R,5S)-8-(2-Fluoro-4-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-one
This compound () shares the nortropane core but differs in substituents:
- Ketone group at position 3 vs. succinimide ring in the target compound.
Conformational Analysis (from X-ray crystallography):
- The nortropane core adopts a chair conformation for the piperidine ring and an envelope conformation for the pyrrolidine ring .
- Dihedral angles between aromatic and bicyclic systems (e.g., 86.59° for the benzene ring and piperidine plane) suggest significant steric and electronic modulation of molecular geometry .
Substituent Effects on Physicochemical Properties
| Property | Target Compound | (1R,5S)-8-(2-Fluoro-4-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-one |
|---|---|---|
| Aromatic Group | 4-(Methylsulfanyl)phenyl | 2-Fluoro-4-nitrophenyl |
| Electronic Effects | Electron-rich (SMe group) | Electron-deficient (NO₂, F) |
| Lipophilicity (logP) | Higher (SMe enhances hydrophobicity) | Lower (polar nitro group) |
| Synthetic Utility | Potential metabolic stability | Reactive intermediate for further functionalization |
Biological Activity
The compound 1-(8-{3-[4-(methylsulfanyl)phenyl]propanoyl}-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione is a complex organic molecule with a variety of biological activities that have been explored in recent research. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C26H35NO5S
- Molecular Weight : 505.69 g/mol
- CAS Number : Not specifically listed, but related compounds can be found under similar identifiers.
1. Anticancer Properties
Recent studies have indicated that derivatives of pyrrolidine-2,5-dione exhibit significant anticancer activity. For instance, compounds similar to the one have shown inhibition of tumor cell proliferation through various mechanisms:
- Mechanism : The compound may induce apoptosis in cancer cells by activating caspase pathways and modulating the expression of pro-apoptotic and anti-apoptotic proteins.
2. Anti-inflammatory Effects
The anti-inflammatory potential of pyrrolidine derivatives has been documented in several studies:
- Case Study : In vitro assays demonstrated that the compound inhibited the production of pro-inflammatory cytokines (e.g., IL-6 and TNF-α) in stimulated human peripheral blood mononuclear cells (PBMCs) .
| Compound | Cytokine Inhibition (%) | Concentration (µg/mL) |
|---|---|---|
| 1 | 85 | 100 |
| 2 | 77 | 50 |
| 3 | 39 | 10 |
3. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains:
- Methodology : The broth microdilution method was employed to assess the minimum inhibitory concentration (MIC) against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 50 |
| Pseudomonas aeruginosa | 100 |
The biological activity of this compound is believed to be mediated through several pathways:
- Ion Channel Modulation : Similar compounds have shown efficacy in modulating ion channels, which can affect neurotransmitter release and neuronal excitability.
- Enzyme Inhibition : The compound may inhibit specific enzymes such as carbonic anhydrase, impacting physiological processes including acid-base balance .
Case Studies and Research Findings
- In Vitro Studies : A study demonstrated that the compound significantly inhibited PBMC proliferation induced by anti-CD3 antibodies, suggesting its potential as an immunomodulatory agent .
- Toxicity Assessment : Toxicity studies indicated that at higher concentrations (100 µg/mL), some derivatives exhibited cytotoxic effects; however, at lower concentrations, they did not induce significant cell death .
- Comparative Analysis : When compared to established drugs like ibuprofen, the compound showed superior anti-inflammatory effects at similar concentrations, indicating its potential as a therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
